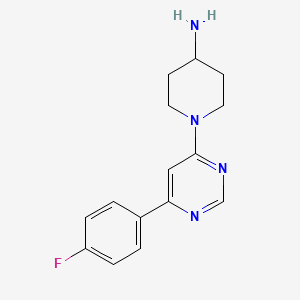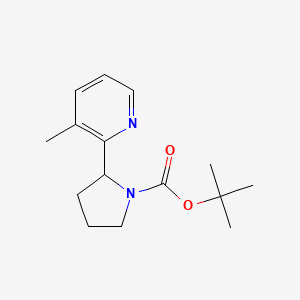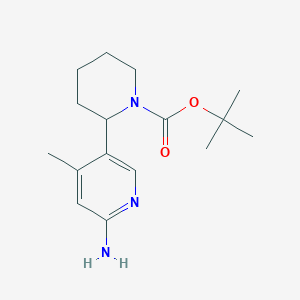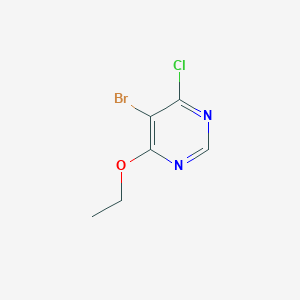
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenyl group and a piperidine ring
Métodos De Preparación
The synthesis of 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl group is introduced to the pyrimidine ring.
Attachment of the piperidine ring: The final step involves the coupling of the piperidine ring to the pyrimidine core, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures .
Análisis De Reacciones Químicas
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorophenyl group can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce various substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts .
Aplicaciones Científicas De Investigación
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine has diverse applications in scientific research:
Medicinal Chemistry: It is explored as a potential inhibitor of protein kinases, which are crucial in cancer therapy.
Biological Studies: The compound is used to study cellular signaling pathways and their role in disease progression.
Industrial Applications: It serves as a building block in the synthesis of more complex molecules used in pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar compounds include:
N-(4-fluorophenyl)-1-(pyridin-4-yl)piperidin-4-amine: Shares structural similarities but differs in the pyridine ring substitution.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also target protein kinases but have different substituents affecting their selectivity and potency
The uniqueness of 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine lies in its specific substitution pattern, which imparts distinct biological activity and chemical reactivity .
Propiedades
Fórmula molecular |
C15H17FN4 |
|---|---|
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
1-[6-(4-fluorophenyl)pyrimidin-4-yl]piperidin-4-amine |
InChI |
InChI=1S/C15H17FN4/c16-12-3-1-11(2-4-12)14-9-15(19-10-18-14)20-7-5-13(17)6-8-20/h1-4,9-10,13H,5-8,17H2 |
Clave InChI |
SZAUYLSFNBGLFR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N)C2=NC=NC(=C2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate](/img/structure/B11802483.png)
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11802491.png)

![8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine](/img/structure/B11802499.png)

![trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride](/img/structure/B11802511.png)
![Ethyl 2-[4-(aminomethyl)triazol-1-yl]acetate](/img/structure/B11802516.png)



![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-methylpropanamide](/img/structure/B11802535.png)

